molecular formula C14H15FO4 B1350031 Diethyl 2-[(4-fluorophenyl)methylene]malonate CAS No. 790-53-4

Diethyl 2-[(4-fluorophenyl)methylene]malonate

Cat. No.: B1350031
CAS No.: 790-53-4
M. Wt: 266.26 g/mol
InChI Key: OOZVIHFMGQDKDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is diethyl 2-[(4-fluorophenyl)methylidene]propanedioate. This nomenclature precisely describes the structural framework consisting of a propanedioate backbone substituted with a 4-fluorophenylmethylidene group at the 2-position, with ethyl ester groups completing the molecular architecture. The compound is also commonly referred to as diethyl(4-fluorobenzylidene)malonate in chemical literature, reflecting its derivation from malonic acid through condensation with 4-fluorobenzaldehyde.

The Chemical Abstracts Service registry number for this compound is 790-53-4, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names found in chemical databases include diethyl 2-[(4-fluorophenyl)methylene]malonate, emphasizing the methylene bridge connecting the aromatic ring to the malonate backbone. The InChI key OOZVIHFMGQDKDB-UHFFFAOYSA-N serves as a standardized molecular identifier that enables precise chemical structure representation across different software platforms and databases.

The compound belongs to the broader class of substituted benzylidenemalonate derivatives, which are characterized by their α,β-unsaturated ester functionality and aromatic substituents. The presence of the fluorine atom in the para position of the benzene ring introduces significant electronic effects that influence both the chemical reactivity and physical properties of the molecule. This systematic identification framework facilitates accurate communication and documentation of the compound's properties across various scientific disciplines and industrial applications.

Properties

IUPAC Name

diethyl 2-[(4-fluorophenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZVIHFMGQDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377567
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-53-4
Record name diethyl 2-[(4-fluorophenyl)methylene]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize Diethyl 2-[(4-fluorophenyl)methylene]malonate involves the aldol condensation of diethyl malonate with 4-fluorobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is refluxed in ethanol or another suitable solvent to facilitate the condensation reaction, forming the desired product.

  • Knoevenagel Condensation: : Another approach is the Knoevenagel condensation, where diethyl malonate reacts with 4-fluorobenzaldehyde in the presence of a base like piperidine or pyridine. This reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Diethyl 2-[(4-fluorophenyl)methylene]malonate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl groups, converting them into alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring. Common reagents include alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases for Condensation Reactions: Sodium ethoxide, potassium tert-butoxide, piperidine, pyridine.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, Diethyl 2-[(4-fluorophenyl)methylene]malonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various transformations, including cyclization reactions to form heterocycles.

Biology

The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows for the production of a wide range of products with various applications.

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-fluorophenyl)methylene]malonate and its derivatives depends on their specific biological targets. Generally, these compounds can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Diethyl 2-[(Aryl)methylene]malonates
Compound (Substituent) Yield (%) Melting Point (°C) Key Applications
4-Fluorophenyl 55.7 68–70 Anti-inflammatory quinolones
2,4-Difluorophenyl 99 Not reported Antibacterial agents
4-Chlorophenyl Quantitative 79–81 Ligands for α/β-interface
4-Bromophenyl Not reported Not reported Intermediate for heterocycles
2,3,4-Trifluorophenyl Not reported Not reported Unspecified bioactive analogs
4-Methoxyphenyl Not reported Not reported Dye synthesis
Key Observations:
  • Halogen Effects :

    • The 4-chloro analog exhibits a higher melting point (79–81°C ) compared to the 4-fluoro derivative, likely due to increased molecular weight and stronger intermolecular forces .
    • Fluorine positioning : The 2,4-difluoro analog achieves a near-quantitative yield (99% ), suggesting that electron-withdrawing groups at multiple positions enhance reactivity in condensation reactions .
  • Synthetic Utility: The 4-fluoro derivative is pivotal in synthesizing ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a precursor to fluorinated quinolones with enhanced antibacterial activity . 4-Chloro and 4-bromo analogs are used in regioselective heterocycle formation, leveraging halogen-directed reactivity in cyclization steps .

Reactivity and Functionalization Pathways

  • Cyclization Reactions: Diethyl 2-[(4-fluorophenyl)methylene]malonate undergoes cyclization in diphenyl ether at 220°C to form quinolone-3-carboxylates . Similar conditions apply to 4-chloro and 4-bromo analogs, but the fluorine substituent may accelerate reaction kinetics due to its electronegativity . 4-Methoxy and 4-methylphenyl analogs exhibit slower cyclization rates, attributed to electron-donating groups reducing electrophilicity at the malonate methylene group .
  • Hydrolysis Stability: Fluorinated malonates (e.g., 4-fluoro, 2,4-difluoro) demonstrate slower hydrolysis rates compared to non-fluorinated analogs, as fluorine’s electronegativity stabilizes the ester bond against nucleophilic attack .

Biological Activity

Diethyl 2-[(4-fluorophenyl)methylene]malonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₇F O₅ and a molecular weight of approximately 332.32 g/mol. The compound features a malonate moiety and a fluorophenyl group, which contribute to its unique reactivity and biological profile. The presence of both electron-donating and electron-withdrawing groups in its structure allows for diverse interactions with biological molecules, making it a candidate for various therapeutic applications.

1. Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating related compounds, minimum inhibitory concentrations (MICs) ranged from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli, indicating moderate antibacterial potential .

Bacterial Strain MIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

2. Antifungal Activity

This compound also demonstrates antifungal properties. In studies targeting Fusarium oxysporum, compounds derived from similar structures were classified as fungicidal or fungistatic based on their ability to inhibit mycelial growth. The most potent derivatives exhibited IC50 values as low as 0.013 µM, highlighting their potential in agricultural applications .

Compound IC50 (nM) Activity Type
Compound A320Fungicidal
Compound B13Fungicidal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Interaction with Nucleic Acids : There is evidence suggesting that such compounds can interact with DNA or RNA, affecting replication and transcription processes.
  • Modulation of Cellular Pathways : The fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of various malonate derivatives against drug-resistant strains of bacteria. This compound was included in the screening, demonstrating promising results with lower MIC values compared to traditional antibiotics . This suggests its potential as an alternative therapeutic agent in combating resistant bacterial infections.

Antifungal Research

In another investigation focusing on antifungal agents, derivatives of diethyl malonate were tested against plant pathogens. The study found that certain modifications to the malonate structure significantly enhanced antifungal activity, with some derivatives showing effective inhibition at nanomolar concentrations . This positions this compound as a valuable candidate for further development in agricultural fungicides.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-[(4-fluorophenyl)methylene]malonate, and what reaction conditions are typically employed?

Answer: The compound is synthesized via condensation of 4-fluoroaniline with diethyl ethoxymethylene malonate (EMME) under reflux conditions (90–130°C) in solvents like toluene or ethanol. Catalysts such as piperidine or acetic acid are often used to facilitate imine formation. Purification typically involves recrystallization from methanol or column chromatography . For example, heating 4-fluoroaniline with EMME at 120°C for 3 hours yields the product in >90% yield after cooling and washing with n-hexane .

Q. How does the fluorine substituent on the phenyl ring influence the compound’s reactivity compared to non-fluorinated analogs?

Answer: The electron-withdrawing fluorine atom at the para position reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity. This contrasts with methyl or methoxy substituents (electron-donating groups), which decrease reactivity in condensation reactions. Fluorine’s electronegativity also stabilizes intermediates in cyclization reactions, as seen in failed cycloadditions with non-fluorinated malonates .

Q. What purification techniques are recommended for isolating this compound?

Answer: Recrystallization from methanol or ethanol is standard due to the compound’s moderate solubility in polar solvents. Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) is used for impurities with similar polarity. Crystallographic purity can be confirmed via single-crystal X-ray diffraction, as demonstrated for bromo- and chloro-substituted analogs .

Q. What preliminary biological activities have been reported, and what assay systems were used?

Answer: Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution assays (MIC: 16–32 µg/mL). Anti-inflammatory potential was observed in LPS-induced macrophage models (IC50: ~50 µM). These activities are attributed to the malonate’s ability to chelate metal ions in microbial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized when electronic effects hinder cyclization or condensation?

Answer: If electron-donating substituents reduce reactivity (e.g., methoxy groups), increasing reaction temperature (130–150°C) or using Lewis acids (e.g., ZnCl₂) can enhance electrophilicity. For cyclization failures (e.g., malonate’s low acidity), switching to stronger bases (e.g., DBU) or ionic solvents (DMF) improves deprotonation, as shown in quinolone synthesis .

Q. How to resolve contradictions in reported biological activity across studies?

Answer: Discrepancies often arise from substituent positional effects. For example, 4-fluoro substitution shows higher antimicrobial activity than 2-fluoro analogs due to better target binding. Cross-validate results using standardized assays (e.g., CLSI guidelines) and control for solvent effects (DMSO vs. ethanol) .

Q. How do fluorine position/number affect microbial target interactions?

Answer: SAR studies reveal:

SubstituentMIC (µg/mL)Target Binding (ΔG, kcal/mol)
4-Fluoro16-8.2
3,5-Difluoro8-9.1
2-Fluoro32-7.5
The 3,5-difluoro analog exhibits enhanced activity due to increased lipophilicity and optimized hydrogen bonding with bacterial dihydrofolate reductase .

Q. What analytical methods confirm structure and purity?

Answer:

  • X-ray crystallography : Resolves π-π stacking and hydrogen bonds (e.g., intramolecular N–H⋯O in bromo-analogs) .
  • ¹H/¹³C NMR : Key signals include δ 8.14 ppm (methylene CH) and δ 168–170 ppm (ester carbonyls) .
  • HPLC-MS : Purity >98% with ESI+ m/z 294.1 [M+H]⁺ .

Q. What is the malonate’s role in downstream derivatization?

Answer: The malonate acts as a leaving group in cyclizations. For example, heating with diphenyl ether triggers elimination to form 4-quinolone-3-carboxylates, a scaffold in antimalarial drugs. The ethoxy groups stabilize the transition state via resonance .

Q. How do computational models predict binding affinity?

Answer: Molecular docking (AutoDock Vina) with bacterial DNA gyrase (PDB: 1KZN) predicts binding at the ATPase domain (ΔG: -8.5 kcal/mol). MD simulations (100 ns) show stable interactions between the fluorine and Arg136, validated by mutagenesis studies .

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